Product packaging for Hydroxy Atrazine-d5(Cat. No.:)

Hydroxy Atrazine-d5

Cat. No.: B1164291
M. Wt: 202.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Deuterated Analogs in Environmental Tracing and Quantification

Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H or D), are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope. symeres.comadventchembio.com In environmental research, these deuterated analogs serve as powerful tools for tracing and quantification. symeres.comsustainability-directory.com

As tracers, they act as identifiable markers that can be used to follow the movement and distribution of contaminants through complex environmental systems like soil, groundwater, and surface water. sustainability-directory.comzeochem.com Because their chemical and physical properties are nearly identical to their non-labeled counterparts, they accurately mimic the behavior of the target substance without altering the system they are meant to measure. adventchembio.com

In analytical chemistry, deuterated compounds are invaluable as internal standards, particularly in mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). adventchembio.comnih.gov When a known quantity of a deuterated analog is added to a sample at the beginning of the analytical process, it experiences the same potential losses during extraction, cleanup, and analysis as the target analyte. adventchembio.com The slight difference in mass allows the mass spectrometer to distinguish between the labeled standard and the native compound. adventchembio.com This isotope dilution method enables highly accurate and precise quantification by correcting for variations in sample preparation and instrument response, which is crucial for detecting the low concentrations of pollutants often found in environmental samples. nih.govadventchembio.com The use of stable isotopes like deuterium is favored as it provides a harmless and non-radioactive way to conduct these sensitive environmental studies. zeochem.com

Significance of Hydroxy Atrazine-d5 (B24247) in Atrazine (B1667683) Metabolism and Environmental Fate Studies

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide that has been widely applied globally for weed control in crops like maize and sugarcane. who.intnih.gov Its persistence in soil and high mobility have resulted in widespread contamination of surface and groundwater. gnest.orgepa.gov The environmental fate of atrazine is largely determined by its degradation into various metabolites. cdc.gov

One of the primary metabolites is hydroxyatrazine (HA), which is formed through the hydrolysis of the chlorine atom at the 2-position of the triazine ring. nih.govnih.gov This transformation is a critical detoxification step, as hydroxyatrazine is considered non-phytotoxic, unlike the parent atrazine or its dealkylated metabolites. gnest.orgnih.gov The formation of hydroxyatrazine can be a biotic process mediated by soil microorganisms or an abiotic chemical process catalyzed by soil surfaces. usda.gov

Hydroxy Atrazine-d5 is a stable isotope-labeled form of hydroxyatrazine, where five hydrogen atoms on the ethyl side chain are replaced with deuterium. clearsynth.commedchemexpress.com Its significance in environmental research is multifaceted:

Metabolism and Fate Studies: By incorporating this compound into experimental systems, researchers can trace the metabolic pathways of atrazine. nih.govclearsynth.com It helps to clarify the rates and mechanisms of atrazine transformation to hydroxyatrazine under various environmental conditions, providing insights into its persistence and behavior.

Method Validation: The use of deuterated standards like this compound is integral to developing and validating robust analytical methods required for regulatory monitoring and environmental risk assessment. adventchembio.comoregon.gov

Table 1: Physicochemical Properties of Atrazine and Key Metabolites

Evolution of Research Perspectives on Metabolite Persistence and Transformation

The scientific understanding of atrazine's environmental impact has evolved significantly since its introduction. Initially, research focused primarily on the parent compound, which was considered to be poorly biodegradable, with environmental half-lives estimated to be as long as 60 to 400 days under certain conditions. nih.gov

Over time, with the improvement of analytical techniques, the focus broadened to include its various degradation products. cdc.govusgs.gov It became evident that metabolites such as deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine (HA) were frequently detected in soil and water systems, sometimes at concentrations comparable to or exceeding that of atrazine. researchgate.netusgs.gov Research revealed that while hydroxyatrazine is of low mobility and tends to persist in soil, the dealkylated metabolites DEA and DIA are often more mobile and persistent in water than atrazine itself. researchgate.netwho.int This shifted the perspective from assessing the risk of a single compound to evaluating the collective impact of a suite of related chemicals.

More recent research, aided by molecular biology, has provided deeper insights into the microbial degradation of atrazine. mdpi.com Specific bacterial consortia and the genes encoding the enzymes responsible for atrazine catabolism have been identified. nih.gov For example, the atzA, atzB, and atzC genes encode enzymes that sequentially hydrolyze the chlorine and then the ethylamino and isopropylamino groups from the triazine ring, converting atrazine to cyanuric acid via hydroxyatrazine. nih.gov This has led to the understanding that in environments where such microbes have adapted, the degradation of atrazine can be much more rapid than previously thought, with half-lives now typically measured between 1 and 50 days. nih.gov This evolution in perspective highlights the importance of studying metabolite formation and persistence to fully comprehend the environmental fate of triazine herbicides. The use of advanced analytical methods, which rely on internal standards like this compound, remains central to these modern research efforts. nih.govuclm.es

Table 2: Analytical Methods Employing Deuterated Standards for Triazine Analysis

Compound Index

The following table lists the chemical compounds mentioned in this article.

Properties

Molecular Formula

C₈H₁₀D₅N₅O

Molecular Weight

202.27

Synonyms

4-(Ethylamino-d5)-6-[(1-methylethyl)amino]-1,3,5-triazin-2(1H)-one;  4-(Ethylamino-d5)-6-(isopropylamino)-s-triazin-2-ol;  2-Hydroxy-4-(ethylamino-d5)-6-isopropylamino-s-triazine;  2-Hydroxyatrazine-d5;  2-Oxy-4-(ethylamino-d5)-6-(isopropylamino)-s-triaz

Origin of Product

United States

Synthesis and Characterization for Research Applications

Methodologies for Isotopic Labeling of Hydroxy Atrazine (B1667683)

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of the same element. For Hydroxy Atrazine-d5 (B24247), this process specifically involves the incorporation of deuterium (B1214612) atoms. Stable heavy isotopes of elements like hydrogen (²H), carbon (¹³C), and nitrogen (¹⁵N) are commonly used as tracers for quantitation in various scientific fields medchemexpress.comszabo-scandic.commusechem.com. The resulting isotope-labeled compounds possess nearly identical chemical properties to their unlabeled counterparts but differ in mass, which is detectable by mass spectrometry szabo-scandic.comsigmaaldrich.com.

Incorporation of Deuterium into Specific Molecular Positions

For Hydroxy Atrazine-d5, deuterium is specifically incorporated into the ethylamino group of the molecule. The IUPAC name, 4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one, explicitly indicates the presence of five deuterium atoms on the ethyl chain attached to one of the amino groups nih.gov. This specific labeling pattern results in a distinct mass shift compared to unlabeled hydroxyatrazine, making it an effective internal standard for quantitative analysis via mass spectrometry. While detailed synthetic procedures for this compound were not extensively found, the synthesis of deuterium-labeled compounds often involves utilizing deuterated precursors or performing reactions in deuterated solvents nucleosyn.com. Given that hydroxyatrazine is a metabolite of atrazine, and deuterium-labeled atrazine (atrazine-d5) is also available and used as a standard, the synthesis of this compound could potentially involve the metabolic conversion or chemical hydrolysis of atrazine-d5, or direct synthesis incorporating a pentadeuterated ethylamine (B1201723) precursor chemsrc.commdpi.comuclm.es.

Quality Control and Isotopic Purity Verification for Analytical Standards

The reliability of research findings, particularly in quantitative analysis, is directly dependent on the quality and purity of the analytical standards used. Isotope-labeled standards like this compound are integral to quality control processes, providing a robust framework for validating analytical methods musechem.comalfa-chemistry.com.

Spectroscopic and Chromatographic Validation Techniques

Verification of the chemical identity and isotopic purity of this compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, are valuable for confirming the molecular structure and the position of deuterium incorporation pharmaffiliates.compharmaffiliates.com. Mass Spectrometry (MS), particularly in conjunction with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), is essential for verifying both chemical purity and isotopic enrichment europa.eumdpi.comeuropa.euresearchgate.net.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are routinely used to assess the chemical purity of the labeled standard lgcstandards.comlgcstandards.com. The presence of impurities can be detected and quantified through chromatographic peak analysis. Coupling chromatography with mass spectrometry (LC-MS or GC-MS) allows for the selective detection and quantification of the labeled compound and potential impurities based on their mass-to-charge ratios (m/z). High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition of the labeled molecule and identify fragment ions that support the proposed structure mdpi.comresearchgate.net.

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample musechem.comsigmaaldrich.com. By measuring the ratio of the native analyte to the labeled standard, variations in sample preparation, extraction efficiency, and instrument response can be accurately compensated for, leading to improved accuracy and precision in quantitative analysis musechem.com. Certificates of Analysis (CoA) for stable isotope labeled analytical standards typically include detailed information on the identity, chemical purity (often determined by HPLC), isotopic purity/enrichment, and normalized isotopic mass distribution nucleosyn.comsigmaaldrich.com.

Considerations for Storage and Handling of Isotope-Labeled Reference Materials

Proper storage and handling of isotope-labeled reference materials like this compound are critical to maintain their chemical and isotopic integrity over time. These materials are often supplied in specific formats and require adherence to recommended conditions to prevent degradation, isotopic exchange, or contamination.

General guidelines for storing isotope-labeled compounds emphasize following the conditions specified in the Certificate of Analysis provided by the supplier medchemexpress.com. Common storage temperatures recommended for such standards include -20 °C or below 0 °C uclm.eslgcstandards.comlgcstandards.comavantorsciences.comoregon.gov. Some products may require cold shipping, such as on dry ice, to ensure stability during transit nucleosyn.com.

Packaging can also play a role in preserving the quality of the reference material. For light-sensitive compounds, storage in low actinic amber colored glassware is recommended nucleosyn.com. If the compound is sensitive to air or moisture, storing under an inert atmosphere, such as argon, may be necessary nucleosyn.com. Proper handling techniques, minimizing exposure to air, moisture, light, and elevated temperatures, are essential to prevent degradation and maintain the certified purity and isotopic enrichment of this compound for its intended use as a reliable analytical standard.

Analytical Methodologies Employing Hydroxy Atrazine D5

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental for separating Hydroxy Atrazine (B1667683) from complex sample matrices before detection and quantification. The choice of chromatographic method depends on the sample type, the required sensitivity, and the physicochemical properties of the analyte. Hydroxy Atrazine-d5 (B24247) is introduced into samples, typically at a known concentration, prior to extraction and chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of polar and semi-polar compounds like Hydroxy Atrazine. Reverse-phase HPLC, utilizing a polar mobile phase and a non-polar stationary phase, is commonly employed. Hydroxy Atrazine-d5 is co-injected with the sample extract and behaves chromatographically identically to unlabeled Hydroxy Atrazine, ensuring that both compounds experience similar retention behavior and matrix effects. Detection is typically performed using UV detection or, more commonly for increased sensitivity and selectivity, mass spectrometry. HPLC columns and related supplies are utilized in methods involving this compound. cmscientifica.com.br

Gas Chromatography (GC) Applications

While Atrazine itself is amenable to GC analysis, Hydroxy Atrazine is less volatile due to the presence of the hydroxyl group. However, derivatization techniques can be employed to make Hydroxy Atrazine more suitable for GC. If analyzed by GC, this compound would serve as an internal standard, undergoing the same derivatization procedure and chromatographic separation as the unlabeled analyte. GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of various compounds, and this compound is mentioned in the context of GC-MS grade reagents, indicating its potential use in such methods. uvo.gov.skproebiz.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Integration

UHPLC offers enhanced separation efficiency and faster analysis times compared to conventional HPLC, often with reduced solvent consumption. This technique is particularly advantageous for high-throughput analysis of multiple samples. The integration of this compound as an internal standard in UHPLC methods follows the same principles as in HPLC, ensuring accurate quantification by compensating for potential variations during the rapid separation process. UHPLC columns are relevant to methodologies employing this compound. cmscientifica.com.br

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is the preferred detection method when using stable isotope labeled internal standards like this compound due to its ability to distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS), also known as MS², provides a higher level of selectivity and sensitivity by isolating a precursor ion and then fragmenting it to produce specific product ions. This fragmentation pattern is unique to the compound's structure, enabling confident identification and reducing interference from co-eluting matrix components. In methods utilizing this compound, both the unlabeled Hydroxy Atrazine and the labeled internal standard are subjected to the same fragmentation conditions. By monitoring specific transitions (precursor ion -> product ion) for both compounds, accurate quantification can be achieved using the ratio of the analyte signal to the internal standard signal. HPLC/MS-MS is a technique where this compound is applied. theses.fr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of ions, which is invaluable for confirming the identity of analytes and differentiating them from isobaric interferences. When employing this compound with HRMS, the precise mass difference between the labeled and unlabeled species can be used for unequivocal identification and accurate quantification. HRMS offers increased confidence in results, particularly in complex environmental or biological matrices where numerous co-occurring compounds may be present.

Compound Information

Compound NamePubChem CID
This compound137231146
Atrazine2256
Hydroxy Atrazine135398733

This compound Properties

PropertyValueSource
CAS Number1276197-25-1 cymitquimica.comcymitquimica.comlgcstandards.com
Molecular FormulaC₈²H₅H₁₀N₅O cymitquimica.comcymitquimica.com
Molecular Weight202.27 g/mol cymitquimica.comcymitquimica.comlgcstandards.comnih.gov
Monoisotopic Mass202.159 lgcstandards.com
InChI KeyNFMIMWNQWAWNDW-UHFFFAOYSA-N (unlabeled) uni.lu
IUPAC Name4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one nih.gov

Note: The InChI Key provided is for the unlabeled Hydroxy Atrazine, as the deuterated version has a modified InChI. The IUPAC name for the d5 analog reflects the deuterium (B1214612) substitution.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the identification and quantification of target analytes and potentially unknown transformation products. LC-QTOF MS (B15284909) has been employed for the identification and quantification of atrazine and its metabolites in water samples. rsc.org this compound has been specifically listed as an internal standard used in UHPLC-q-ToF/MS analysis for the determination of polar organic contaminants, including Atrazine-2-Hydroxy-D5 itself, in environmental waters. uva.nl This demonstrates the direct application of Q-TOF MS with this compound for environmental analysis.

Fast Atom Bombardment-High Resolution Mass Spectrometry (FAB-HRMS)

Direct Analysis in Real Time (DART) Mass Spectrometry Coupling

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that involves adding a known amount of a stable isotope-labeled analog of the analyte (the internal standard) to the sample before sample preparation and analysis. usgs.govscience.gov The ratio of the native analyte to the labeled internal standard is measured by mass spectrometry. Because the native analyte and the labeled standard are chemically identical and undergo the same processes during sample preparation and analysis, the ratio remains constant, allowing for precise and accurate quantification that compensates for matrix effects and sample losses during preparation. usgs.govscience.gov

Role of this compound as an Internal Standard in Environmental Matrices

This compound serves as a critical internal standard in the quantitative analysis of hydroxyatrazine in environmental matrices such as water and soil. uva.nl By adding a precisely known amount of this compound to the environmental sample at the initial stages of analysis, it acts as a surrogate for the native hydroxyatrazine throughout the entire analytical procedure. usgs.gov This allows analysts to correct for variations in recovery during sample extraction, clean-up, and chromatographic separation, as well as fluctuations in mass spectrometer response. The use of isotope-labeled analogs like this compound is particularly recommended for achieving accurate trace determinations of hydroxyatrazine. usgs.gov

Quantitative Accuracy and Precision Enhancement via Isotope Dilution

The application of this compound as an internal standard in IDMS significantly enhances the quantitative accuracy and precision of hydroxyatrazine analysis in environmental samples. usgs.gov By monitoring the ratio of native hydroxyatrazine to this compound, the method inherently corrects for analyte losses and matrix effects that can otherwise lead to biased results. Studies employing isotope dilution with labeled standards for atrazine and its degradates have reported good accuracy, often expressed as percent recovery, and good precision, indicated by low relative standard deviations (RSDs). usgs.govusgs.govresearchgate.netingentaconnect.comresearchgate.netmdpi-res.com For instance, methods utilizing isotope dilution have shown recoveries typically above 85-90% and RSDs in the low single digits to mid-teens, even at low concentration levels in complex environmental matrices. usgs.govresearchgate.netingentaconnect.comresearchgate.netmdpi-res.com

Sample Preparation Techniques for Environmental Matrices

QuEChERS-based Extraction Methods for Complex Samples

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another widely used sample preparation method, particularly for the analysis of pesticide residues in complex matrices like food and agricultural samples. iaea.orgchromatographyonline.com QuEChERS involves extraction with an organic solvent (often acetonitrile), followed by a partitioning step with salts and a clean-up step using dispersive SPE (d-SPE). iaea.orgchromatographyonline.com this compound can be employed as an internal standard in QuEChERS-based methods to compensate for matrix effects and variations during the extraction and clean-up procedures. researchgate.netulpgc.esmdpi.com For example, in a modified QuEChERS method for the detection of pesticides and metabolites in cottonseed hull, atrazine D5 was used as an internal standard for LC-QTOF/MS analysis after the extraction and clean-up steps. mdpi.com The addition of the internal standard at an early stage of the QuEChERS method helps to account for potential losses and matrix interferences encountered with complex sample types. researchgate.netulpgc.esmdpi.com

Method Validation and Performance Evaluation

The use of this compound as an internal standard is integral to the validation and performance evaluation of analytical methods for hydroxyatrazine and related compounds. Method validation assesses parameters such as sensitivity, accuracy, and precision to ensure the method is fit for its intended purpose. eurl-pesticides.eu

Limits of Detection (LOD) and Quantification (LOQ)

The Limits of Detection (LOD) and Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. eurl-pesticides.eumdpi.com While specific LOD and LOQ values for methods solely using this compound as the analyte are not typically reported (as it's used as a standard), its presence as an internal standard in methods for related compounds, such as atrazine metabolites, contributes to the reliability of the LOD and LOQ determined for those target analytes. ingentaconnect.comuclm.escsic.es The stability and consistent response of the internal standard at low concentrations are important for accurate determination of the target analyte's detection and quantification limits. researchgate.net For example, in a method for atrazine and its degradation product, the method detection limits were reported for the target analytes (atrazine and deethylatrazine), and the use of atrazine-d5 as an internal standard contributed to achieving good accuracy and precision at trace levels. ingentaconnect.com In another study, LOD and LOQ values were determined for atrazine and propazine (B92685) metabolites in human seminal plasma using deuterated atrazine (d5-AT) as an internal standard. uclm.escsic.es

Recovery and Matrix Effects Assessment

Recovery and matrix effects are crucial aspects of method validation, particularly when analyzing complex samples. Recovery refers to the efficiency of the extraction and clean-up procedures in isolating the analyte from the matrix. Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte, which can lead to signal suppression or enhancement in mass spectrometry. acs.orgresearchgate.net this compound, when used as an internal standard, helps to assess and compensate for both recovery losses and matrix effects. acs.orguclm.esusgs.govresearchgate.net By comparing the response of the internal standard in the sample extract to its response in a standard solution, the matrix effect can be evaluated. acs.orgresearchgate.net Similarly, spiking the matrix with the internal standard before sample preparation allows for the determination of the recovery efficiency. ingentaconnect.comuclm.es Studies have shown that using isotopically labeled internal standards like this compound can significantly reduce the impact of matrix effects and improve the accuracy of the results. ingentaconnect.comacs.orguclm.es For instance, in a method for determining atrazine and propazine metabolites in human seminal plasma, matrix effects on the internal standard (deuterated atrazine) were evaluated, and the method validation included assessment of recovery from spiked samples. uclm.escsic.es Another study specifically examined matrix effects on atrazine-d5 in raspberry extracts. researchgate.net

Inter-day and Intra-day Precision and Accuracy

Precision and accuracy are measures of the reproducibility and truthfulness of analytical results. Intra-day precision refers to the variability of results obtained within the same day, while inter-day precision refers to the variability between different days. Accuracy is the closeness of the measured value to the true value. eurl-pesticides.eu The use of this compound as an internal standard improves the precision and accuracy of analytical methods by compensating for random and systematic errors that may occur during the analytical process. ingentaconnect.comuclm.escsic.es By using the ratio of the analyte signal to the internal standard signal for quantification, variations in injection volume, instrument response, and matrix effects are normalized. ingentaconnect.comacs.orguclm.esusgs.gov Method validation studies employing deuterated internal standards have reported good precision (expressed as relative standard deviation, RSD) and accuracy (expressed as recovery or relative error) for the target analytes. ingentaconnect.comuclm.escsic.esresearchgate.net For example, a method using atrazine-d5 as an internal standard for the analysis of atrazine and deethylatrazine (B13485) in water and sediment reported relative standard deviations in the range of 3.2–16.1% for precision and good method accuracy. ingentaconnect.com Another method for atrazine and propazine metabolites validated the precision (repeatability and reproducibility) and accuracy using deuterated atrazine as the internal standard. uclm.escsic.es Inter-day and intra-day precision values are typically evaluated by analyzing replicate spiked samples over several days. mdpi.comresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound137231146
Hydroxyatrazine135398733
Atrazine2256
Atrazine-d512306645
Deethylatrazine (DEA)18807
Deisopropylatrazine (B29266) (DIA)17406
Propazine-2-hydroxy (PP-2OH)15818023

Data Tables

Environmental Fate and Transport Dynamics of Hydroxy Atrazine with Hydroxy Atrazine D5 As Tracer

Formation Pathways of Hydroxy Atrazine (B1667683) in Environmental Systems

Hydroxyatrazine is a major metabolite of atrazine, formed through both abiotic and biotic processes in soil and water. Its creation signifies a crucial step in the environmental degradation of the parent herbicide.

Hydrolytic Dechlorination of Atrazine in Soil and Water

The primary abiotic pathway for the formation of hydroxyatrazine is the chemical hydrolysis of atrazine, a reaction that replaces the chlorine atom on the triazine ring with a hydroxyl group. csic.es This dechlorination process is significantly influenced by the chemical conditions of the environment, particularly pH. nih.gov

Research has shown that this transformation is not a dominant pathway in systems that generate hydroxyl radicals, such as Fenton reactions or ozonation. nih.govacs.org However, chemical hydrolysis can be a key dissipation mechanism in certain soil types, especially those with acidic conditions. csic.es For instance, the presence of acidic clay surfaces can catalyze the hydrolysis of atrazine. ku.edu The rate of this chemical degradation is often correlated with the degree of atrazine adsorption to soil particles; for soils of similar pH, a higher degradation rate is observed with increased adsorption. ku.edu One study demonstrated a nonoxidative strategy that achieves rapid hydroxylation of atrazine at a pH of 4 or lower by adding sodium thiosulfate, which involves a nucleophilic substitution and subsequent hydrolysis. nih.govacs.org

Microbial Transformation Pathways

Biotic transformation is considered a major route for atrazine degradation in most soils. csic.es Numerous soil microorganisms, including bacteria and fungi, can transform atrazine into hydroxyatrazine. jabonline.innih.govacs.org This process is an enzymatic detoxification mechanism. jabonline.in

The key enzyme responsible for this conversion is atrazine chlorohydrolase, which catalyzes the hydrolytic dechlorination of atrazine to produce hydroxyatrazine. jabonline.inresearchgate.net This enzyme is encoded by genes such as atzA or trzN, which have been identified in various bacterial species like Pseudomonas sp. strain ADP, Chelatobacter heintzii, Arthrobacter aurescens, and Nocardia species. jabonline.innih.govoup.com

Once formed, hydroxyatrazine can be further degraded by microbial consortia. nih.govoup.com For example, the enzyme hydroxyatrazine ethylaminohydrolase, encoded by the atzB gene, can convert hydroxyatrazine to N-isopropylammelide, which is then further metabolized. jabonline.inoup.com Studies with microbial consortia have shown that atrazine mineralization often begins with the formation of hydroxyatrazine as the primary metabolite. nih.gov In some cases, this microbial transformation can enhance the degradation of atrazine by more than 20-fold compared to uninoculated soil. nih.gov

Persistence and Mobility in Environmental Compartments

The persistence and mobility of hydroxyatrazine are governed by its interaction with soil and its behavior within water systems. These characteristics are fundamentally different from those of the parent compound, atrazine.

Soil Adsorption and Desorption Characteristics

Hydroxyatrazine exhibits significantly stronger adsorption to soil particles compared to atrazine and other metabolites like deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). acs.orgnih.gov This high affinity for soil colloids is a defining characteristic of its environmental behavior.

Studies have consistently shown that the adsorption coefficient for hydroxyatrazine is much higher than for atrazine across various soil types. acs.orgsdstate.eduresearchgate.net Furthermore, the desorption of hydroxyatrazine from soil particles is often negligible, indicating that its binding is largely irreversible. acs.orgsdstate.edu This phenomenon, known as hysteresis, where the desorption isotherm does not follow the adsorption isotherm, is pronounced for hydroxyatrazine. acs.orgsdstate.edu This strong binding and low desorption significantly limit its potential for leaching. sdstate.edu

Table 1: Freundlich Adsorption (Kf) Coefficients for Atrazine and Hydroxyatrazine in Different Soils This interactive table provides a comparison of the Freundlich adsorption coefficient (Kf), which indicates the strength of adsorption, for Atrazine and its metabolite Hydroxyatrazine (HA) under different soil pH conditions. Higher Kf values signify stronger adsorption to the soil.

CompoundSoil TypeSoil pHAdsorption Coefficient (Kf)Reference
AtrazineSilt Loam (Avg.)6.13.7 sdstate.edu
Hydroxyatrazine (HA) Silt Loam (Avg.)6.125.0 sdstate.edu
AtrazineSilt Loam (Avg.)4.0-4.56.1 sdstate.edu
Hydroxyatrazine (HA) Silt Loam (Avg.)4.0-4.558.0 sdstate.edu
AtrazineLevy Wetland Soil-38.6 acs.org
Hydroxyatrazine (HA) Levy Wetland Soil-109.7 acs.org

Transport Mechanisms in Surface and Groundwater Systems

Due to its strong adsorption and low desorption characteristics, hydroxyatrazine has a very low potential for mobility and is less likely to leach into groundwater compared to atrazine. sdstate.educdc.gov While atrazine is one of the most frequently detected pesticides in groundwater, its hydroxyatrazine metabolite is found far less often and at lower concentrations in water resources. cdc.govplantprotection.pl

The transport of hydroxyatrazine to surface waters via runoff is also limited because it is strongly bound to soil particles. Any movement is more likely to occur through the erosion of soil particles to which it is adsorbed, rather than dissolved in runoff water. Studies monitoring tile drainage have detected atrazine and its dealkylated metabolites, but hydroxyatrazine is noted for its tendency to be retained in the topsoil layers. plantprotection.pliastate.edu Its persistence in aquatic systems is generally lower than that of atrazine, as it is more readily incorporated into sediments. cdc.gov

Influence of Soil Properties (e.g., Organic Matter, pH, Clay Content) on Sorption and Fate

The sorption and subsequent fate of hydroxyatrazine are profoundly influenced by specific soil properties.

pH: Soil pH is a critical factor. Adsorption of hydroxyatrazine increases significantly as pH decreases. ku.edusdstate.edu In acidic soils, the compound is more strongly retained, further reducing its mobility. ku.edu Partition coefficients for hydroxyatrazine have been shown to be dramatically higher at a pH of 5.7 (K_p = 130) compared to more alkaline conditions (K_p = 0.7 at pH 7.8). acs.org

Organic Matter: Higher organic matter or organic carbon content in soil generally leads to increased adsorption of hydroxyatrazine. nih.govresearchgate.netcore.ac.uk For example, soil from a vegetated filter strip with 1.7 times more organic carbon than adjacent cultivated soil showed a 48% higher adsorption coefficient for hydroxyatrazine. nih.govresearchgate.net The nature of the organic matter, such as a higher content of aromatic carbon, can enhance hydrophobic interactions and lead to stronger binding. core.ac.uk

Clay Content: The type and amount of clay in soil also play a role in the adsorption of hydroxyatrazine. ku.eduresearchgate.net The catalytic function of clay surfaces in the hydrolysis of atrazine to hydroxyatrazine has been noted, particularly for smectite-type clays (B1170129) under acidic conditions. ku.edu The high adsorption capacity of hydroxyatrazine has been attributed to the amount and type of clay, a factor that is independent of agronomic management practices like tillage. researchgate.net

Table 2: Predicted Mobility Order of Atrazine and its Metabolites in Different Soil Systems This table illustrates the relative mobility of Atrazine and its degradation products in cultivated soil versus a vegetated filter strip, highlighting how soil management and organic carbon content can alter transport potential.

Soil SystemPredicted Order of Mobility (from least to most mobile)Key Influencing FactorReference
Cultivated Soil (CS)HA < Atrazine = DIA = DEABaseline soil properties nih.govresearchgate.net
Vegetated Filter Strip (VFS)HA < Atrazine = DIA < DEAHigher organic carbon content nih.govresearchgate.net

Biotransformation and Biodegradation Studies

The biotransformation and biodegradation of hydroxyatrazine, a primary degradation product of the herbicide atrazine, are critical processes that determine its persistence and potential impact in the environment. The use of isotopically labeled compounds, such as Hydroxy Atrazine-d5 (B24247), is invaluable for tracing the metabolic pathways and understanding the dynamics of its breakdown by microorganisms.

Aerobic Degradation Pathways and Intermediates

Under aerobic conditions, the biodegradation of atrazine is often initiated by a hydrolytic dechlorination step, resulting in the formation of hydroxyatrazine. nih.govgnest.org This initial transformation is a key detoxification step, as hydroxyatrazine is considered less toxic than the parent atrazine compound. gnest.org Following its formation, hydroxyatrazine undergoes further degradation by microbial communities.

The aerobic degradation of hydroxyatrazine typically proceeds through a series of dealkylation reactions. nih.govjapsonline.com The ethylamino and isopropylamino side chains are sequentially removed, leading to the formation of several key intermediates. Common metabolites identified in aerobic degradation studies include:

N-isopropylammelide : Formed through the removal of the ethylamino group from hydroxyatrazine. japsonline.comnih.gov

N-ethylammelide : Results from the removal of the isopropylamino group. scielo.br

Cyanuric acid : A central intermediate formed after the removal of both alkylamino side chains. japsonline.commdpi.com

The degradation can continue from cyanuric acid, which is further mineralized to carbon dioxide and ammonia (B1221849) by some microorganisms. mdpi.com The specific intermediates and the dominant pathway can vary depending on the microbial species present and the environmental conditions. For instance, some studies have reported the detection of deethylatrazine (DEA) and deisopropylatrazine (DIA) as intermediates, which are then converted to their hydroxylated analogs before further breakdown. researchgate.net

The use of Hydroxy Atrazine-d5, where deuterium (B1214612) atoms are incorporated into the ethyl side chain, allows researchers to accurately trace the fate of the ethylamino group during degradation. This helps to confirm the stepwise dealkylation process and identify the specific metabolites formed.

Interactive Data Table: Key Intermediates in Aerobic Hydroxyatrazine Degradation

IntermediateDescription
N-isopropylammelideFormed by the removal of the ethylamino group.
N-ethylammelideFormed by the removal of the isopropylamino group.
Cyanuric AcidA central metabolite resulting from the removal of both side chains.
Deethylatrazine (DEA)An N-dealkylated intermediate.
Deisopropylatrazine (DIA)An N-dealkylated intermediate.

Anaerobic Degradation Pathways and Novel Metabolites

While aerobic degradation of atrazine and its metabolites has been extensively studied, anaerobic degradation pathways are also significant, particularly in saturated soils, sediments, and groundwater where oxygen is limited. researchgate.netresearchgate.netillinois.edu Under anaerobic conditions, the degradation of atrazine can also lead to the formation of hydroxyatrazine. researchgate.netresearchgate.net

Research has shown that the anaerobic degradation of atrazine can proceed through pathways similar to aerobic degradation, involving hydrolytic dechlorination to hydroxyatrazine followed by N-dealkylation. researchgate.netnih.gov Intermediates such as deethylatrazine, deisopropylatrazine, N-isopropylammelide, and cyanuric acid have been identified in anaerobic environments. researchgate.netnih.gov

Interestingly, novel metabolites have also been discovered under anaerobic conditions. One such metabolite is 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT), which suggests a reductive dechlorination pathway may occur alongside the more common hydrolytic dechlorination. nih.gov The presence of different electron acceptors, such as nitrate (B79036) or sulfate, can influence the rate and pathway of anaerobic degradation. researchgate.net For example, atrazine degradation has been observed to be more efficient under sulfate-reducing conditions compared to nitrate-reducing conditions. researchgate.net

The use of this compound in anaerobic studies is crucial for elucidating these complex pathways. By tracking the deuterated label, scientists can differentiate between metabolites formed through various transformation processes and identify novel intermediates that may be unique to anaerobic environments. This detailed understanding is essential for predicting the fate of atrazine and hydroxyatrazine in anoxic zones of the environment.

Enzymatic Mechanisms and Gene Expression in Microbial Degraders

The biodegradation of atrazine and its primary metabolite, hydroxyatrazine, is orchestrated by a specific set of enzymes encoded by a suite of genes, most notably the atz and trz gene families. mdpi.com The initial and crucial step in the aerobic degradation pathway is the hydrolytic dechlorination of atrazine to hydroxyatrazine, a reaction catalyzed by the enzyme atrazine chlorohydrolase, the product of the atzA or trzN gene. nih.govmdpi.comontosight.ai This enzyme is pivotal as it initiates the detoxification process. ontosight.ai

Following the formation of hydroxyatrazine, the subsequent degradation steps are carried out by other enzymes in the atz pathway:

AtzB (Hydroxyatrazine ethylaminohydrolase) : This enzyme specifically catalyzes the hydrolysis of the ethylamino group from hydroxyatrazine, producing N-isopropylammelide. nih.govacs.orgiucr.org AtzB is a metalloenzyme, often containing zinc, and is essential for the continuation of the degradation cascade. acs.orgiucr.org

AtzC (N-isopropylammelide isopropylaminohydrolase) : AtzC acts on N-isopropylammelide, removing the isopropylamino group to form cyanuric acid. acs.org

The expression of these genes is often induced in the presence of atrazine or its metabolites, allowing the microorganisms to utilize these compounds as a source of nitrogen and sometimes carbon. mdpi.com Studies on gene expression, often employing techniques like quantitative PCR (qPCR), have shown that the abundance of transcripts for genes like trzD, which is involved in the lower degradation pathway of cyanuric acid, increases during active atrazine mineralization. nih.gov The presence and expression of this combination of genes within a single microorganism or a consortium indicate a well-established capacity for complete atrazine degradation. mdpi.com

The use of this compound as a tracer allows for precise studies of enzyme kinetics and substrate specificity. By monitoring the transformation of the deuterated substrate, researchers can gain detailed insights into the efficiency and mechanism of enzymes like AtzB.

Role of Microbial Consortia and Interdependency

The complete mineralization of atrazine and its metabolites, including hydroxyatrazine, is often not accomplished by a single microbial species but rather by a cooperative community or consortium of microorganisms. scielo.brbioline.org.br This interdependency is a common feature in the biodegradation of complex organic compounds in the environment. scielo.br

In a typical atrazine-degrading consortium, different members may carry out specific steps of the degradation pathway. For example, one species, such as a Nocardia sp., might be responsible for the initial dechlorination of atrazine to hydroxyatrazine. scielo.br Subsequently, another member of the consortium, like a Rhizobium sp. containing the atzB gene, could then hydrolyze hydroxyatrazine to N-isopropylammelide. scielo.br Further degradation of the s-triazine ring may be carried out by other members possessing the necessary enzymes. scielo.br

This division of labor allows for a more robust and efficient degradation process. The metabolic products of one organism serve as the substrate for another, creating a metabolic network. Studies have shown that the stability and efficiency of atrazine degradation can be higher in consortia compared to individual strains. bioline.org.br For instance, the loss of a key member responsible for a specific step, like dechlorination, can destabilize the entire consortium and halt the degradation process. bioline.org.br The composition of these consortia can be diverse, including bacteria from genera such as Pseudomonas, Mycobacterium, Arthrobacter, and others. bioline.org.brrsc.org

The use of this compound in studies of microbial consortia helps to unravel these complex interactions. By tracing the deuterated label as it moves through the metabolic network, researchers can identify which members of the consortium are responsible for specific transformation steps and how they depend on one another for the complete breakdown of the compound.

Influence of Environmental Conditions on Biodegradation Kinetics (e.g., temperature, moisture)

The rate and extent of hydroxyatrazine biodegradation are significantly influenced by various environmental factors, with temperature and moisture being among the most critical. gnest.orgijoear.com The kinetics of degradation, often described by half-life (T1/2), can vary dramatically under different conditions, impacting the persistence of the compound in soil and water.

Temperature: Generally, an increase in temperature enhances the rate of microbial activity and, consequently, the degradation of atrazine and its metabolites. ijoear.com Studies have shown that the half-life of atrazine can decrease significantly as the temperature rises from 5°C to 35°C. ijoear.com This is attributed to increased enzyme kinetics and microbial metabolism at warmer temperatures. Optimal temperature ranges for atrazine degradation by specific microbial strains have been identified, often falling within the mesophilic range (e.g., 30°C). japsonline.com

Moisture: Soil moisture content is another key factor affecting biodegradation. Adequate moisture is essential for microbial growth and activity, as well as for the dissolution and transport of substrates like hydroxyatrazine to the microorganisms. The degradation rate of atrazine has been observed to increase with increasing soil moisture content. ijoear.comrsc.org Higher infiltration rates, which lead to increased soil moisture, can enhance degradation, potentially reducing the risk of groundwater contamination. rsc.org However, excessively saturated or anaerobic conditions can alter the degradation pathways and the microbial communities involved.

pH: The pH of the soil or water can also influence degradation rates. The optimal pH for atrazine-degrading enzymes and microbial growth is often near neutral (pH 7.0). japsonline.comiucr.org Significant deviations from this optimal pH can inhibit microbial activity and slow down the degradation process. researchgate.net

The use of this compound in kinetic studies under varying environmental conditions allows for precise measurement of degradation rates and the formation of metabolites. This data is essential for developing accurate models to predict the environmental fate of hydroxyatrazine under different climatic and soil scenarios.

Interactive Data Table: Effect of Environmental Conditions on Atrazine Half-Life

Temperature (°C)Soil Moisture (%)Atrazine Half-life (T1/2)Reference
5-355-20Decreased by 3-4 folds ijoear.com
30-2.2 days (optimal) japsonline.com
-High4-8 days rsc.org

Advanced Oxidation Processes (AOPs) for Hydroxy Atrazine Transformation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to degrade persistent organic pollutants like atrazine and its metabolites through the generation of highly reactive oxygen species, most notably hydroxyl radicals (•OH). rsc.orggenesiswatertech.com These processes are considered effective for water and wastewater treatment, especially for contaminants that are resistant to conventional biological treatments. scielo.br

Several AOPs have been investigated for the transformation of atrazine, which would similarly apply to its hydroxylated form. These include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. rsc.orgscielo.br The addition of ultraviolet (UV) light in the photo-Fenton process can enhance the production of radicals and accelerate degradation.

Ozonation and O₃/H₂O₂: Ozone (O₃) is a powerful oxidant on its own, but its effectiveness can be increased by combining it with hydrogen peroxide to generate more hydroxyl radicals. scielo.br

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a common method for producing hydroxyl radicals for water treatment. scielo.br

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

High-Voltage Electrical Discharge (HVED): This technology generates plasma in water, producing a variety of oxidizing species, including hydroxyl radicals, which can effectively degrade pollutants like atrazine. rsc.org Studies have shown that HVED can achieve high degradation rates for atrazine in short treatment times, with hydroxyatrazine being a major, less toxic metabolite. rsc.org

Electrochemical Advanced Oxidation Processes (EAOPs): These methods use electrodes, such as boron-doped diamond (BDD) anodes, to generate hydroxyl radicals either on the anode surface or in the bulk solution through processes like electro-Fenton. researchgate.net EAOPs have been shown to achieve almost complete mineralization of atrazine, breaking it down into inorganic ions like chloride, nitrate, and ammonium, as well as simple organic acids. researchgate.net

The degradation of atrazine and hydroxyatrazine via AOPs typically involves hydroxylation, dealkylation, and eventual cleavage of the s-triazine ring. rsc.orgresearchgate.net The use of this compound can be a valuable tool in mechanistic studies of AOPs, helping to elucidate the complex reaction pathways and identify the resulting transformation products.

Interactive Data Table: Comparison of Advanced Oxidation Processes for Atrazine Degradation

AOP MethodKey Reactants/ConditionsPrimary OxidantKey FindingsReference
Fenton/Photo-FentonFe²⁺, H₂O₂, (UV light)•OHHigh degradation efficiency, can be applied over a wide pH range. scielo.br
UV/H₂O₂UV light, H₂O₂•OHEffective for atrazine degradation; rate depends on H₂O₂ concentration. scielo.br
High-Voltage Electrical Discharge (HVED)Electrical discharge in water•OH and other oxidizing speciesHigh degradation rate (89% in one study) and short processing time. rsc.org
Electrochemical (BDD anode)Electric current, specific anode material•OHCan achieve almost complete mineralization of atrazine. researchgate.net

Fenton Oxidation and Hydroxyl Radical (•OH) Generation

The Fenton process is a powerful advanced oxidation process (AOP) that utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are potent oxidizing agents capable of degrading a wide range of organic pollutants, including atrazine. mdpi.comresearchgate.net The primary reaction involves the conversion of atrazine to its hydroxylated metabolite, hydroxyatrazine, through the substitution of the chlorine atom with a hydroxyl group. researchgate.net

In laboratory settings, the use of isotopically labeled atrazine, specifically Atrazine-d5, as an internal standard is crucial for accurate quantification of the degradation process. mdpi.com By monitoring the disappearance of the parent compound and the appearance of its metabolites via techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), researchers can elucidate the degradation kinetics. rsc.orgresearchgate.net The presence of Fe²⁺ ions has been shown to significantly promote the degradation of atrazine due to the enhanced production of hydroxyl radicals. rsc.org Studies comparing Fenton oxidation with other AOPs have highlighted its high efficiency in atrazine removal, although it can also lead to the formation of other byproducts. rsc.org

Research Findings on Fenton Oxidation of Atrazine:

ParameterConditionAtrazine Degradation RateKey Metabolite FormedRole of Isotopic Tracer (Atrazine-d5)
Reagent Ratio Varied equivalents of Fenton reagents (Fe²⁺ and H₂O₂)Higher equivalents lead to faster degradation. nih.govHydroxyatrazine, AmmelineInternal standard for accurate quantification of atrazine and its metabolites. mdpi.com
Reaction Time Monitored over 2 hoursSignificant degradation observed, with rates dependent on reagent concentration. mdpi.comHydroxyatrazineEnables real-time tracking of atrazine concentration. nih.gov
Comparative Efficiency Compared to HVED and UltrasoundAchieved up to 95% atrazine degradation. rsc.orgAmmeline (toxic), HydroxyatrazineConfirms degradation pathway and quantifies product formation. researchgate.net

Ultrasound-Assisted Degradation Mechanisms

Ultrasound-assisted degradation, also known as sonolysis, utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized hot spots with extreme temperatures and pressures, leading to the homolytic cleavage of water molecules and the generation of hydroxyl radicals (•OH). rsc.orgresearchgate.net These radicals are the primary drivers for the degradation of atrazine in aqueous solutions. mdpi.com

The degradation of atrazine through sonolysis proceeds via several pathways, including dealkylation and hydroxylation, which results in the formation of hydroxyatrazine. mdpi.com The efficiency of this process can be significantly enhanced by the addition of ferrous ions (Fe²⁺), which introduces a Fenton-like reaction, further boosting the production of hydroxyl radicals. mdpi.comrsc.org The use of Atrazine-d5 as an internal standard allows for precise monitoring of the degradation kinetics and the formation of various metabolites. mdpi.comiwaponline.com Research has shown that while ultrasound alone can degrade atrazine, its combination with other AOPs, such as ozonation or UV light, can lead to even higher removal efficiencies. iwaponline.comresearchgate.net

Research Findings on Ultrasound-Assisted Degradation of Atrazine:

ParameterConditionAtrazine Degradation RateKey Metabolite FormedRole of Isotopic Tracer (Atrazine-d5)
Presence of Fe²⁺ With and without FeSO₄·7H₂OAddition of Fe²⁺ significantly accelerates atrazine degradation after an initial period. mdpi.comDeethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine (HA)Internal standard for quantifying atrazine and its degradation products. mdpi.comiwaponline.com
Ultrasound Frequency 50 kHzEffective in degrading atrazine over a 2-hour period. mdpi.comHydroxyatrazine and dealkylated compoundsAllows for accurate, real-time monitoring of the degradation process. nih.gov
Combined Systems Ultrasound with Ozone (O₃) and/or UV lightInteraction with O₃ promotes atrazine removal. iwaponline.comNot specified in detailEssential for accurate analysis in complex wastewater matrices. iwaponline.com

High Voltage Electrical Discharge (HVED) Applications

High Voltage Electrical Discharge (HVED) is an emerging non-thermal plasma technology for water treatment. ptfos.hr When a high voltage is applied across electrodes submerged in water, it generates plasma channels. rsc.org This process leads to a cascade of physical and chemical phenomena, including the formation of shockwaves, UV radiation, and, most importantly, reactive oxygen species like hydroxyl radicals (•OH) from the dissociation of water molecules. rsc.orgptfos.hr

HVED has been demonstrated to be highly effective in degrading atrazine, with studies showing significant removal rates in very short treatment times. rsc.orgrsc.org A key advantage of HVED is the prominent formation of the less toxic metabolite, hydroxyatrazine. rsc.orgresearchgate.net The addition of ferrous ions (Fe²⁺) can further enhance the degradation efficiency through a Fenton-like reaction with the in-situ generated hydrogen peroxide. rsc.org The use of HPLC-HRMS with Atrazine-d5 as an internal standard has been instrumental in identifying and quantifying the nineteen different metabolites formed during the HVED treatment of atrazine, providing a detailed understanding of the degradation pathways. rsc.org

Research Findings on HVED Degradation of Atrazine:

ParameterConditionAtrazine Degradation RateKey Metabolite FormedRole of Isotopic Tracer (Atrazine-d5)
Treatment Time 1000 seconds (10 ms (B15284909) effective time)89% degradation of atrazine. rsc.orgHydroxyatrazine (main, less toxic metabolite)Used for quantification in HPLC-HRMS analysis of 19 metabolites. rsc.orgresearchgate.net
Presence of Fe²⁺ HVED with added ferrous ionsEnhanced degradation rate from 83% to 89%. rsc.orgHydroxyatrazineConfirms the role of Fenton-like reactions and allows for precise quantification. rsc.org
Energy Consumption Compared to Fenton and UltrasoundLower energy consumption for comparable degradation. rsc.orgHydroxyatrazineEnables accurate comparison of process efficiency. researchgate.net

Photolytic Degradation (Indirect Relevance via Atrazine Degradation)

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light. The degradation of atrazine can occur through direct photolysis, where the atrazine molecule itself absorbs photons, or indirect photolysis, which is mediated by other substances in the water, such as humic acids or nitrates, that absorb light and produce reactive species like hydroxyl radicals. nih.govacs.org

Research Findings on Photolytic Degradation of Atrazine:

Degradation TypeConditionAtrazine Degradation RateKey Metabolite FormedRole of Isotopic Tracer (Atrazine-d5)
Direct Photolysis UV irradiation (254 nm)Slower than indirect photolysis. acs.orgHydroxyatrazine (OIET)Tracing the transformation pathways and product formation. iaea.orgrsc.org
Indirect Photolysis UV with nitrate (generates •OH)Faster than direct photolysis. acs.orgPrimarily chloro-dealkylated products, with a small amount of hydroxyatrazine. acs.orgDistinguishing between direct and indirect photolytic pathways. chemrxiv.org
Photocatalysis UV with tungstosilicate photocatalystUp to 54% degradation in 60 minutes. tandfonline.comHydroxyatrazine (sole metabolite reported)Quantifying degradation efficiency under different photocatalytic conditions. tandfonline.com

Application of Stable Isotope Tracing in Environmental Process Research

Tracing Degradation Pathways Using Hydroxy Atrazine-d5 (B24247)

While studies often utilize stable isotope-labeled atrazine (B1667683) (such as Atrazine-d5 or 14C-atrazine) to trace the degradation of the parent compound and the formation of metabolites like hydroxyatrazine, Hydroxy Atrazine-d5 serves as a critical internal standard in analytical methods. nih.govrsc.orgusask.caresearchgate.net The addition of a known amount of this compound to environmental samples allows for accurate quantification of native (unlabeled) hydroxyatrazine concentrations, compensating for potential losses during sample preparation and analysis. researchgate.netusgs.gov

The formation of hydroxyatrazine from atrazine involves the hydrolysis of the chlorine atom on the triazine ring. This transformation is a key step in the biodegradation of atrazine by certain microbial strains, such as those possessing the atzA or trzN genes. nih.govresearchgate.net Abiotic hydrolysis also contributes to hydroxyatrazine formation, particularly under acidic conditions. ingentaconnect.com By monitoring the appearance and concentration of hydroxyatrazine, often quantified using this compound as a standard, researchers can infer the activity of these degradation pathways in various environmental compartments like soil and water. ingentaconnect.comnih.govusgs.gov

Furthermore, while less commonly documented than using labeled atrazine, studies could potentially employ this compound as a tracer to directly investigate the subsequent degradation or transformation pathways of hydroxyatrazine itself. This would involve tracking changes in the concentration and isotopic composition of the labeled hydroxyatrazine over time in specific environmental settings or controlled experiments.

Elucidating Metabolic Fate and Fluxes in Biotic and Abiotic Systems

Hydroxyatrazine is a prominent metabolite detected in various environmental matrices where atrazine degradation occurs. ingentaconnect.comnih.govresearchgate.netresearchgate.net Its presence and concentration are indicative of the extent of atrazine transformation through hydrolysis pathways. Studies have shown that hydroxyatrazine can be a significant component of the total triazine residues in soil and groundwater, sometimes exceeding the concentration of the parent atrazine, particularly years after atrazine application has ceased. lsu.eduresearchgate.net

The metabolic fate of hydroxyatrazine can involve further degradation, although it is generally considered more recalcitrant than atrazine. Biotic processes, potentially involving different microbial enzymes, can lead to the cleavage of the triazine ring or further dealkylation of the side chains of hydroxyatrazine. Abiotic processes like photolysis can also contribute to its transformation. uqam.ca

Tracing the fluxes of hydroxyatrazine in environmental systems involves understanding its formation from atrazine, its transport through soil and water, and its subsequent degradation or persistence. The use of labeled compounds, including this compound for quantification, is essential for accurately mass balancing and determining the rates of these processes in both laboratory and field studies. usask.ca Research findings indicate that factors such as microbial community composition, soil properties, and hydrological conditions influence the metabolic fate and transport of atrazine and its metabolites like hydroxyatrazine. nih.govfrontiersin.org

Compound-Specific Stable Isotope Analysis (CSIA) for Mechanistic Insights

CSIA is a powerful technique that provides detailed mechanistic information about degradation reactions by analyzing the subtle shifts in stable isotope ratios that occur as chemical bonds are broken or formed. mdpi.comsemanticscholar.orgenviro.wikimdpi.com This approach is particularly valuable for differentiating between various transformation pathways and for distinguishing between destructive degradation and non-destructive attenuation processes. enviro.wikiresearchgate.net

While CSIA is widely applied to the parent compound atrazine to study its degradation mechanisms, it can also provide insights into the fate of its metabolites, including hydroxyatrazine. By analyzing the stable isotope ratios (e.g., δ13C, δ15N) of hydroxyatrazine isolated from environmental samples, researchers can potentially infer the dominant formation pathways of hydroxyatrazine (e.g., biotic hydrolysis vs. abiotic hydrolysis) and assess whether it is undergoing further degradation. nih.govmdpi.comsemanticscholar.orgmdpi.com

Carbon Isotope Fractionation During Hydroxy Atrazine Degradation

Studies on carbon isotope fractionation during atrazine degradation, which leads to the formation of hydroxyatrazine, have revealed varying enrichment factors depending on the specific microbial strains and degradation enzymes involved. For instance, different carbon isotope enrichment factors (εC) have been observed for atrazine degradation mediated by bacteria possessing the atzA gene compared to those with the trzN gene. nih.govmdpi.comnih.gov These variations in fractionation reflect differences in the kinetic isotope effects associated with the initial enzymatic steps of atrazine transformation.

Observed carbon isotope enrichment factors for atrazine degradation in various studies range from approximately -0.5‰ to -5.5‰. nih.govmdpi.com For example, carbon isotope fractionation values (εC) of -4.6 ± 0.5‰ for carbon and 1.7 ± 0.1‰ for nitrogen were reported during atrazine degradation in a constructed wetland study where hydroxyatrazine was a key metabolite. mdpi.com Another study comparing atrazine biodegradation by different bacterial isolates found varying carbon stable isotope fractionation, with values similar for some Pseudomonas isolates but slightly higher for Chelatobacter SR27. nih.gov

While these studies focus on the fractionation of the parent compound atrazine during its transformation to hydroxyatrazine, the isotopic composition of the resulting hydroxyatrazine can carry the isotopic signature of the formation process. Further degradation of hydroxyatrazine itself would also be expected to induce carbon isotope fractionation, providing a means to study its own breakdown pathways using CSIA. However, detailed studies specifically quantifying carbon isotope fractionation during the degradation of hydroxyatrazine-d5 were not prominently found in the search results, which primarily highlight the use of labeled atrazine or unlabeled hydroxyatrazine in CSIA studies.

Here is a summary of reported carbon isotope enrichment factors (εC) for atrazine degradation processes leading to hydroxyatrazine:

Process / MicroorganismCarbon Isotope Enrichment Factor (εC, ‰)Source
Constructed Wetland Degradation-4.6 ± 0.5 mdpi.com
Microbial Degradation (various)-0.5 to -5.5 nih.govmdpi.com
Rhizobium sp. CX-Z Biodegradation-1.8 ± 0.3 nih.gov
Acid Hydrolysis (expected)-4.8 ± 0.4 nih.gov
TrzN enzyme Hydrolysis (pure)-5.0 ± 0.2 nih.gov
Pseudomonas isolates ADPT34/ADP2T0Similar fractionation nih.gov
Chelatobacter SR27Slightly higher fractionation nih.gov

Differentiating Destructive vs. Non-Destructive Attenuation Processes

CSIA is a valuable tool for distinguishing between destructive processes, such as biodegradation or chemical hydrolysis, and non-destructive processes, including sorption, volatilization, or dispersion. enviro.wikiresearchgate.net Destructive processes involve the breaking of chemical bonds, which typically results in significant stable isotope fractionation due to kinetic isotope effects – the phenomenon where lighter isotopes react slightly faster than heavier isotopes. mdpi.comenviro.wiki

In contrast, non-destructive processes, which involve physical relocation or sequestration of the molecule without altering its chemical structure, generally exhibit little to no significant isotope fractionation. mdpi.comenviro.wikiresearchgate.net By analyzing the isotopic composition of a compound and observing a significant shift towards enrichment of heavier isotopes in the residual parent compound, researchers can infer that destructive degradation is occurring.

This principle can be applied to study the attenuation of atrazine and its metabolite, hydroxyatrazine. For example, observing a significant change in the carbon isotopic composition of hydroxyatrazine in a soil or water sample over time would indicate that it is undergoing further degradation (a destructive process) rather than merely being transported or sorbed (non-destructive processes). researchgate.net Studies utilizing CSIA on atrazine have successfully differentiated biodegradation from physical attenuation processes in soil and aquatic systems. researchgate.netnih.gov Applying CSIA to this compound, if used as a tracer, or to unlabeled hydroxyatrazine, can similarly provide insights into the dominant attenuation mechanisms affecting this important metabolite.

Environmental Monitoring and Occurrence Research

Spatial and Temporal Distribution of Hydroxy Atrazine (B1667683) in Aquatic Systems (e.g., runoff, rivers, groundwater)

Hydroxy Atrazine is frequently detected in aquatic systems, including runoff, rivers, and groundwater, as a result of Atrazine application to agricultural fields. Runoff events transport soil containing sorbed HA and dissolved HA from treated fields into streams. usda.gov This transport contributes to the contamination of surface waters. HA has been identified in surface water and groundwater, as well as in drinking water wells, particularly in areas with significant Atrazine use. cdc.gov

Studies have shown the widespread presence of Atrazine and its dealkylated degradation products, such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), in surface waters and groundwater. iarc.fr While Hydroxy Atrazine is also a major metabolite, its detection frequency and concentrations relative to Atrazine and its chloro-metabolites can vary depending on the environmental compartment and specific study. In some rural wells in the USA, the relative order of concentrations was generally Atrazine ~ DEA ~ DACT > DIA > Hydroxy Atrazine. who.int However, Hydroxy Atrazine is reported to be more commonly detected in groundwater than in surface water in some instances. who.int

Temporal variations in HA concentrations in aquatic systems are often linked to agricultural practices and hydrological conditions. For example, higher concentrations of Atrazine and its metabolites, including HA, have been observed during the rainy season when runoff is more prevalent. acs.org, researchgate.net

Data from monitoring studies illustrate the presence of Atrazine and its metabolites in various river systems globally. For instance, a study in the Volturno River estuary in southern Italy detected total concentrations of Atrazine and its degradation products, including Hydroxy Atrazine, in the water dissolved phase, suspended particulate matter, and sediment samples. csic.es, researchgate.net Concentrations in the water dissolved phase ranged from 18.1 to 105.5 ng L⁻¹. csic.es, researchgate.net

Occurrence in Terrestrial Systems (e.g., agricultural soils, sediments)

Agricultural soils are a primary sink for Atrazine and its transformation products, including Hydroxy Atrazine. HA is often identified as the major Atrazine metabolite formed in most surface soils. usda.gov, usgs.gov The formation of HA in soil is influenced by factors such as soil properties (e.g., organic matter content, clay content, and pH), which affect the sorption and hydrolysis of Atrazine. usda.gov, usgs.gov Soils with high organic matter and clay content and low pH can lead to greater Atrazine sorption and subsequent hydrolysis to HA. usgs.gov

Concentrations of HA in soils can be considerably greater than those of Atrazine and its dealkylated metabolites. usda.gov, usgs.gov For example, in one study of soils with different Atrazine use histories, soil concentrations of HA ranged from 14 to 640 µg/kg with a median concentration of 84 µg/kg. usda.gov, usgs.gov

Sediments in aquatic systems can also accumulate Hydroxy Atrazine. This accumulation in streambed sediments can occur through the transport of soil particles containing sorbed HA via runoff. usda.gov Sediment concentrations of HA have been reported, with ranges from 11 to 96 µg/kg and a median concentration of 14 µg/kg in one study of an agricultural watershed. usda.gov, usgs.gov The sorption of HA to sediments is influenced by properties such as organic matter, pH, and cation exchange capacity. usgs.gov

Assessment of Environmental Persistence and Accumulation

Hydroxy Atrazine is considered to be persistent in the environment. usda.gov, usgs.gov Its persistence in terrestrial and aquatic ecosystems represents an additional risk factor associated with Atrazine usage. usda.gov, usgs.gov While Atrazine itself can persist in soil and water for extended periods, HA, as a major metabolite, also demonstrates significant persistence. nih.gov

Studies have indicated that Hydroxy Atrazine can persist for long periods in soil. who.int The potential accumulation and persistence of HA in soils and stream sediments are environmental risk factors that warrant consideration. usda.gov, usgs.gov Even decades after the ban of Atrazine in some regions, Atrazine and its degradation metabolites, including Hydroxy Atrazine, can still be found in soils and groundwater, albeit typically at lower concentrations. researchgate.net

The long-term persistence of Atrazine and its metabolites in soil suggests that soil can act as a long-term source of these compounds to water bodies through leaching and runoff. nih.gov This highlights the importance of ongoing monitoring of Atrazine and its metabolites in groundwater and surface waters, even in areas where Atrazine use has ceased. nih.gov

While Hydroxy Atrazine is generally considered less acutely toxic than Atrazine and its chloro-metabolites, its persistence and widespread occurrence in the environment raise concerns about potential long-term ecological impacts. nih.gov

Here is a table summarizing some reported concentrations of Hydroxy Atrazine and Atrazine in environmental matrices:

Matrix (Location)AnalyteConcentration Range (approximate)UnitSource
Soils (various sites)Hydroxy Atrazine14 - 640µg/kg usda.gov, usgs.gov
Sediments (agricultural watershed)Hydroxy Atrazine11 - 96µg/kg usda.gov, usgs.gov
Water Dissolved Phase (Volturno River)HA + Atrazine + DPs18.1 - 105.5ng L⁻¹ csic.es, researchgate.net
Groundwater (rural wells, USA)Hydroxy AtrazineGenerally lower than Atrazine/DEAµg/L who.int
Surface Water (various locations)Hydroxy AtrazineGenerally lower than Atrazine/DEAµg/L epa.gov

Note: DPs refer to degradation products.

Modeling and Predictive Frameworks for Hydroxy Atrazine Fate

Biogeochemical Models for Degradation Kinetics in Soils

Biogeochemical models are employed to describe the degradation kinetics of hydroxyatrazine in soils. These models often incorporate microbial activity as a key factor influencing the transformation rate of hydroxyatrazine. Studies have utilized biogeochemical models to investigate the degradation process of atrazine (B1667683) and the formation and subsequent fate of its metabolites, including hydroxyatrazine frontiersin.orgfrontiersin.orgfigshare.com.

For instance, a biogeochemical model was developed to specifically address the degradation process of atrazine and the formation of hydroxyatrazine frontiersin.orgfrontiersin.org. This model extended existing frameworks by including detailed representations of mass-transfer processes and thermodynamic growth constraints on microbial degradation frontiersin.orgfrontiersin.org. Model parameters were calibrated using experimental data on the formation of hydroxyatrazine and biomass from controlled laboratory systems frontiersin.orgfrontiersin.org.

Research indicates that while models might overestimate the long-term biodegradation of atrazine itself in soils, suggesting that its degradation might not be solely limited by microbial bioavailability or energetic constraints, sorption-limited bioavailability could be a significant factor explaining the long-term fate and persistence of hydroxyatrazine frontiersin.orgfrontiersin.orgfigshare.com. This highlights the importance of accurately representing degradation kinetics within the context of other environmental processes in biogeochemical models.

Different mathematical models have been used to describe the disappearance of pesticides like atrazine from soil, including pseudo-first-order kinetics, the non-linear Gustafson-Holden model, and the biexponential function nih.gov. While these models were applied to atrazine disappearance, similar kinetic principles are relevant to modeling the degradation of its metabolites like hydroxyatrazine. The biexponential model has been reported to best describe the disappearance of atrazine in soil in some studies nih.gov.

Integration of Sorption, Mass Transfer, and Microbial Growth Constraints

The fate of hydroxyatrazine in soil is not solely governed by degradation kinetics but is also heavily influenced by physical and biological barriers such as sorption and mass transfer processes frontiersin.orgfrontiersin.orgfigshare.com. Modeling frameworks integrate these factors to provide a more comprehensive understanding of hydroxyatrazine behavior.

Sorption, the binding of solute particles to the solid phase of soil, including both adsorption and absorption, is a critical process affecting the bioavailability and mobility of hydroxyatrazine auburn.edu. Hydroxyatrazine's capacity to adsorb to soil can be more significant than that of its parent compound, atrazine, and this adsorption has been attributed to the type and amount of clay in the soil researchgate.net. The distribution coefficient (Kd), which quantifies the partitioning between the solid and liquid phases, is a key parameter in models accounting for sorption researchgate.net. Studies have tracked the sorption capacities and kinetics of hydroxyatrazine uptake on different soils scirp.org.

Mass transfer processes, including diffusion across bacterial cell membranes, also play a role in the microbial degradation of hydroxyatrazine frontiersin.orgfrontiersin.orgfigshare.com. Biogeochemical models have incorporated refined representations of these mass-transfer processes frontiersin.orgfrontiersin.org. While some studies initially hypothesized that passive diffusion across cell membranes might limit atrazine degradation, results have suggested that sorption-limited bioavailability, rather than energetic growth constraints, could control the persistence of hydroxyatrazine frontiersin.orgfigshare.com.

Integrating microbial growth constraints into models is also essential, particularly when considering biodegradation as a primary removal mechanism frontiersin.orgfrontiersin.orgfigshare.com. Models have been extended to include thermodynamic growth constraints to better represent the microbial degradation process frontiersin.orgfrontiersin.org. However, accurately predicting the long-term fate requires considering how these microbial processes interact with physical processes like sorption and mass transfer within the complex soil environment frontiersin.orgfrontiersin.org.

Data on sorption coefficients for atrazine and its metabolites, including hydroxyatrazine, in different soil types and depths are crucial inputs for these integrated models usda.gov.

Predictive Capabilities for Long-Term Environmental Behavior

Predictive frameworks utilize the integrated models to simulate the long-term environmental behavior of hydroxyatrazine. These models aim to forecast its persistence, mobility, and potential for transport within soil profiles and to other environmental compartments like groundwater.

Models like LEACHP have been used to estimate the losses and identify variables impacting the magnitude of atrazine movement in soils, and while performing well under a range of conditions, these are considered estimates requiring field verification researchgate.net. Modified models, such as an altered version of LEACHM, have been applied to simulate the fate of atrazine and its transformation products, including hydroxyatrazine, in soil, demonstrating the ability to reproduce microbial transformation behavior as affected by temperature frontiersin.org.

Predictive kinetic models can mimic experimental results for solution concentration, labile sorption, and intra-particle diffusion, providing valuable tools for guiding environmental management practices scirp.org. The long-term goal is to integrate comprehensive hydrological and pesticide dispersion models with kinetic models that accurately predict the fate of pesticides and their transformation products based on fundamental chemical processes and experimentally determined rate coefficients scirp.org.

Challenges in predicting long-term behavior include the need for informative data to validate model processes and the complexity of accounting for factors like soil adaptation by microbial communities, which can significantly influence degradation rates usda.govresearchgate.netnih.gov. For example, studies have shown that atrazine and metabolite half-lives can be significantly lower in soils with microbial communities adapted to s-triazine herbicides compared to non-adapted soils, emphasizing the need for models to account for this adaptation usda.govnih.gov.

Predictive models for soil contaminants require information on the kinetics and equilibria of sorption, the kinetics of chemical reactions, and chemical speciation cambridgescholars.com. For soils with high organic matter content, the characteristics of organic functional groups are also necessary for accurate modeling cambridgescholars.com.

While specific data tables directly focused on Hydroxy Atrazine-d5 (B24247) fate modeling parameters were not extensively found in the search results, the principles and types of data used for modeling hydroxyatrazine and atrazine are applicable. Key data includes degradation half-lives, sorption coefficients (Kd or Koc), and parameters related to microbial growth and mass transfer. The following table provides illustrative data types that would be used in such models, based on the search results for hydroxyatrazine and atrazine:

ParameterDescriptionTypical UnitsRelevance to Modeling Hydroxy Atrazine Fate
Degradation Half-life (T1/2)Time required for half of the compound to degrade.DaysDetermines the rate of disappearance due to chemical or biological breakdown. Varies with soil type and conditions. usda.govnih.gov
Sorption Coefficient (Kd or Koc)Describes the partitioning between soil solid phase and water.L/kg or mL/gInfluences mobility, bioavailability for degradation, and potential for leaching. Higher values indicate stronger sorption. auburn.eduresearchgate.net
Microbial Growth ParametersParameters describing the growth and activity of degrading microorganisms.Various (e.g., µmax, Ks)Used in models that explicitly simulate microbial degradation kinetics. frontiersin.orgfrontiersin.org
Mass Transfer CoefficientsDescribes the rate of movement between different compartments (e.g., soil solution to microbial cells).VariousAccounts for limitations in accessibility of hydroxyatrazine to degrading microorganisms or sorption sites. frontiersin.orgfrontiersin.org
Soil PropertiesOrganic carbon content, clay content, pH, water content, temperature.VariousThese properties significantly influence degradation rates, sorption, and microbial activity. auburn.eduresearchgate.netk-state.edu

Conclusion and Future Research Directions

Summary of Key Findings on Hydroxy Atrazine-d5 (B24247) Research

Research involving Hydroxy Atrazine-d5 highlights its primary utility as a stable isotope-labelled internal standard in analytical procedures aimed at quantifying atrazine (B1667683) and its metabolites, including non-deuterated hydroxyatrazine ingentaconnect.comuclm.esnih.govpubcompare.ai. Its incorporation into methods such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) is critical for achieving accurate and precise measurements in complex sample matrices like water and soil ingentaconnect.comuclm.esnih.gov. The use of this compound helps to compensate for variations introduced during sample preparation and analysis, thereby improving the reliability of quantitative results in environmental monitoring and degradation studies ingentaconnect.comresearchgate.net. Studies have demonstrated the effectiveness of using isotopically labelled standards like Atrazine-d5 (which is structurally similar to this compound and often used in similar analytical contexts for parent atrazine) for enhancing the accuracy of analytical methods for these compounds ingentaconnect.comuclm.es.

Emerging Analytical Techniques and Methodological Improvements

Analytical techniques for the determination of atrazine and its metabolites have seen continuous development. Advanced mass spectrometry-based methods, including GC/ion trap MS (B15284909), LC-ESI-MS/MS, and HPLC-HRMS, are widely applied due to their sensitivity and specificity ingentaconnect.comrsc.orguclm.esnih.govresearchgate.net. A significant methodological improvement has been the routine incorporation of stable isotope-labelled internal standards like this compound. These standards are chemically identical to the target analytes but differ in mass due to the isotopic substitution, allowing for accurate quantification even with matrix effects or signal variations ingentaconnect.comuclm.esnih.gov. The use of multiple reaction monitoring (MRM) in LC-MS/MS, often coupled with deuterated standards, provides high selectivity and sensitivity for detecting and quantifying these compounds at trace levels uclm.esresearchgate.netresearchgate.net. Ongoing research in analytical chemistry continues to refine extraction, separation, and detection methods to improve the limits of detection and quantification for atrazine metabolites in diverse environmental samples.

Q & A

Q. What is the role of Hydroxy Atrazine-d5 as an internal standard in LC-MS/MS analysis of environmental samples?

this compound is used to normalize peak areas and correct for matrix effects, extraction efficiency, and instrument variability. For example, in cucumber and green bean analyses, normalization to Atrazine-d5 reduced the relative standard deviation (RSD) of phenacetin from 19% to 4% and improved precision by compensating for elution volume fluctuations in ITSP-GC-MS workflows . Its deuterated structure minimizes isotopic interference, ensuring accurate quantification of parent compounds like atrazine .

Q. How is this compound validated for recovery calibration in multi-residue pesticide analysis?

Recovery validation involves spiking Atrazine-d5 into blank matrices (e.g., maize) at known concentrations (5–100 ng/mL). Recoveries are calculated using formula:

Final Recovery=2×100%(100%Recovery of Enrofloxacin-d5+100%Recovery of Atrazine-d5)\text{Final Recovery} = \frac{2 \times 100\%}{\left(\frac{100\%}{\text{Recovery of Enrofloxacin-d5}} + \frac{100\%}{\text{Recovery of Atrazine-d5}}\right)}

Calibration coefficients are applied to adjust peak intensities, achieving recoveries of 72.9%–96.4% across concentration groups .

Q. What sample preparation protocols incorporate this compound for environmental monitoring?

In QuEChERS-based methods, this compound is added during extraction to correct for matrix effects. For soil analysis, it is used alongside sulfosulfuron and perylene-d12 as internal standards, with acetic acid (1%) optimizing recoveries during partitioning .

Advanced Research Questions

Q. How does matrix complexity influence the selection of this compound as an internal standard in plant-derived samples?

Matrix effects vary by crop type (e.g., tomato vs. apple) due to differences in lipid content and secondary metabolites. This compound’s performance is validated through spike-and-recovery tests across matrices. For instance, in maize, it reduced peak intensity variability by 30% after calibration, even in high-lipid samples .

Q. What experimental design considerations are critical when using this compound to resolve data contradictions in multi-laboratory studies?

Contradictions in inter-laboratory data (e.g., variable RSDs) often arise from inconsistent internal standard application. To mitigate this:

  • Standardize spiking concentrations (e.g., 50 ng/mL ± 5%).
  • Validate chromatographic separation parameters (e.g., LC retention time: 5.77 min; MS/MS transitions: m/z 221.14017 → 179.08602) .
  • Use harmonized protocols for peak area normalization and blank subtraction .

Q. How can this compound improve the detection limits of hydroxylated atrazine metabolites in water samples?

this compound enhances sensitivity by acting as a surrogate standard for hydroxylated metabolites (e.g., Atrazine-desethyl-2-hydroxy). In LC-MS/MS workflows, it lowers the limit of detection (LOD) to 0.1 µg/L by reducing background noise from co-eluting matrix components .

Q. What advanced statistical approaches are used to quantify uncertainty contributions from this compound in pesticide residue analysis?

Measurement uncertainty is partitioned using ANOVA-based models:

Total Uncertainty=CVAnal2+CVProc2\text{Total Uncertainty} = \sqrt{\text{CV}_{\text{Anal}}^2 + \text{CV}_{\text{Proc}}^2}

Here, normalization to this compound redistributes uncertainty, reducing CVITSP\text{CV}_{\text{ITSP}} from 5.2% to 3.3% in GC-MS workflows while increasing CVAnal\text{CV}_{\text{Anal}} from 3.0% to 4.7% due to compensation for volume fluctuations .

Methodological Tables

Parameter This compound Performance Reference
Recovery in maize (100 ng/mL)72.9%–96.4%
LC retention time5.77 min
MS/MS transitions (m/z)221.14017 → 179.08602, 137.06393, 101.08703
LOD in water samples0.1 µg/L
Precision improvement (GC)CVITSP\text{CV}_{\text{ITSP}} reduced by 37.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.